molecular formula C7H12N4 B8694122 2-hydrazinyl-N,N-dimethylpyridin-4-amine

2-hydrazinyl-N,N-dimethylpyridin-4-amine

Cat. No. B8694122
M. Wt: 152.20 g/mol
InChI Key: ITWHMULXKBHUOZ-UHFFFAOYSA-N
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Patent
US09359329B2

Procedure details

A mixture of 4.5 g (14.22 mmol) of 2-[2-(diphenylmethylidene)hydrazino]-N,N-dimethylpyridin-4-amine in 300 mL of toluene and 80 mL of aqueous 37% hydrochloric acid is heated for 4 hours at 110° C. After cooling to room temperature, the reaction medium is extracted with toluene (3×300 mL). The aqueous phase is diluted with 200 mL of water, neutralized at 0° C. by adding 12N sodium hydroxide solution, and then extracted with DCM (3×150 mL). The organic phases are combined, washed with brine (300 mL) and then dried over Na2SO4, filtered and concentrated under reduced pressure. 1.87 g of 2-hydrazino-N,N-dimethylpyridin-4-amine are obtained in the form of a brown solid, which is used without further purification in the following step.
Name
2-[2-(diphenylmethylidene)hydrazino]-N,N-dimethylpyridin-4-amine
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C(C2C=CC=CC=2)=[N:8][NH:9][C:10]2[CH:15]=[C:14]([N:16]([CH3:18])[CH3:17])[CH:13]=[CH:12][N:11]=2)C=CC=CC=1.Cl>C1(C)C=CC=CC=1>[NH:9]([C:10]1[CH:15]=[C:14]([N:16]([CH3:18])[CH3:17])[CH:13]=[CH:12][N:11]=1)[NH2:8]

Inputs

Step One
Name
2-[2-(diphenylmethylidene)hydrazino]-N,N-dimethylpyridin-4-amine
Quantity
4.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=NNC1=NC=CC(=C1)N(C)C)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
the reaction medium is extracted with toluene (3×300 mL)
ADDITION
Type
ADDITION
Details
The aqueous phase is diluted with 200 mL of water
CUSTOM
Type
CUSTOM
Details
neutralized at 0° C.
ADDITION
Type
ADDITION
Details
by adding 12N sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×150 mL)
WASH
Type
WASH
Details
washed with brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=NC=CC(=C1)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.87 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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